2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone 2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone
Brand Name: Vulcanchem
CAS No.: 1428357-06-5
VCID: VC6997841
InChI: InChI=1S/C18H22FN3OS2/c1-21-11-8-20-18(21)25-12-14-6-9-22(10-7-14)17(23)13-24-16-4-2-15(19)3-5-16/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
SMILES: CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Molecular Formula: C18H22FN3OS2
Molecular Weight: 379.51

2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone

CAS No.: 1428357-06-5

Cat. No.: VC6997841

Molecular Formula: C18H22FN3OS2

Molecular Weight: 379.51

* For research use only. Not for human or veterinary use.

2-((4-fluorophenyl)thio)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone - 1428357-06-5

Specification

CAS No. 1428357-06-5
Molecular Formula C18H22FN3OS2
Molecular Weight 379.51
IUPAC Name 2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone
Standard InChI InChI=1S/C18H22FN3OS2/c1-21-11-8-20-18(21)25-12-14-6-9-22(10-7-14)17(23)13-24-16-4-2-15(19)3-5-16/h2-5,8,11,14H,6-7,9-10,12-13H2,1H3
Standard InChI Key OBGSIPCTRBKHES-UHFFFAOYSA-N
SMILES CN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F

Introduction

Chemical Identity and Structural Features

Molecular Composition and Nomenclature

The compound’s systematic IUPAC name, 2-(4-fluorophenyl)sulfanyl-1-[4-[(1-methylimidazol-2-yl)sulfanylmethyl]piperidin-1-yl]ethanone, reflects its multicomponent architecture. Key constituents include:

  • A 4-fluorophenylthio group attached to a ketone backbone.

  • A piperidine ring substituted with a methylimidazole-thiomethyl side chain.

The presence of sulfur atoms in both thioether linkages and the imidazole ring enhances potential for hydrophobic interactions and redox activity .

Table 1: Fundamental Chemical Properties

PropertyValue
CAS Number1428357-06-5
Molecular FormulaC₁₈H₂₂FN₃OS₂
Molecular Weight379.51 g/mol
SMILESCN1C=CN=C1SCC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
InChIKeyOBGSIPCTRBKHES-UHFFFAOYSA-N

Synthesis and Structural Elucidation

Comparative Analysis with Structural Analogs

The compound shares motifs with bioactive imidazole derivatives (Table 2), though its larger molecular weight (379.51 vs. 332.4–443.5 g/mol) suggests unique pharmacokinetic profiles .

Table 2: Structural and Functional Analogues

Compound NameMolecular Weight (g/mol)Key Differences
2-((1-(4-Fluorophenyl)-1H-imidazol-2-yl)thio)-N-(5-methylisoxazol-3-yl)acetamide332.4Isoxazole acetamide substituent
2-((1-(4-Fluorophenyl)-5-(p-tolyl)-1H-imidazol-2-yl)thio)-1-(indolin-1-yl)ethanone443.5Indolinone and p-tolyl groups
2-(2,4-Dichlorophenoxy)-1-(4-(((1-methyl-1H-imidazol-2-yl)thio)methyl)piperidin-1-yl)ethanone414.3Dichlorophenoxy vs. fluorophenylthio

Physicochemical and Stability Profiles

Solubility and Reactivity

Experimental solubility data remain unreported, but the compound’s logP (estimated 3.1–3.5) predicts moderate lipophilicity, favoring membrane permeability. The thioether and ketone groups may confer susceptibility to oxidative degradation, necessitating stability studies under varied pH and temperature conditions.

Spectroscopic Characterization

  • IR Spectroscopy: Expected peaks include ν(C=O) ~1700 cm⁻¹, ν(C-F) ~1100 cm⁻¹, and ν(S-C) ~600 cm⁻¹.

  • ¹H NMR: Distinct signals for the piperidine protons (δ 1.5–3.0 ppm), fluorophenyl aromatic protons (δ 7.0–7.5 ppm), and imidazole protons (δ 7.5–8.5 ppm).

Research Challenges and Future Directions

Data Gaps and Limitations

  • Absence of in vitro/in vivo data: No published studies on cytotoxicity, bioavailability, or metabolic stability.

  • Synthetic scalability: Multi-step synthesis may hinder large-scale production.

Recommended Studies

  • ADMET profiling: Assess absorption, distribution, and toxicity using in vitro models.

  • Target deconvolution: Employ chemical proteomics to identify binding partners.

  • Analog optimization: Explore substituent effects on potency and selectivity.

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